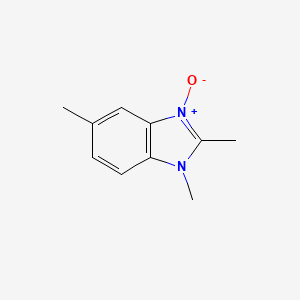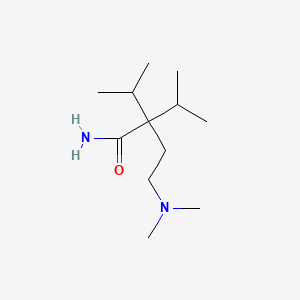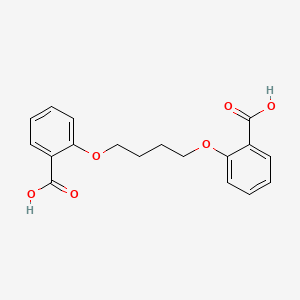
Butane, 1-propoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is an ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butane, 1-propoxy-, can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For example, sodium propoxide can react with butyl bromide under reflux conditions to produce butane, 1-propoxy-.
Industrial Production Methods: Industrial production of butane, 1-propoxy-, typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Butane, 1-propoxy-, can undergo oxidation reactions, although these are less common due to the stability of the ether linkage.
Reduction: Reduction reactions are not typical for ethers like butane, 1-propoxy-.
Substitution: Ethers can undergo substitution reactions, particularly under acidic conditions where the ether linkage can be cleaved.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Acidic conditions using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI).
Major Products Formed:
Oxidation: Depending on the conditions, oxidation can lead to the formation of aldehydes or carboxylic acids.
Substitution: Cleavage of the ether linkage can produce butanol and propanol.
Aplicaciones Científicas De Investigación
Butane, 1-propoxy-, has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a solvent in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of butane, 1-propoxy-, in chemical reactions typically involves the cleavage of the ether bond under acidic conditions. The oxygen atom in the ether linkage can act as a nucleophile or electrophile, depending on the reaction conditions. This allows for various substitution and cleavage reactions to occur.
Comparación Con Compuestos Similares
Butane, 1-(1-methylpropoxy)-: Similar in structure but with a methyl group attached to the propoxy chain.
Propyl butyl ether: Another name for butane, 1-propoxy-.
Uniqueness: Butane, 1-propoxy-, is unique due to its specific alkyl chain lengths and the resulting physical and chemical properties. Its boiling point, solubility, and reactivity can differ significantly from other ethers with different alkyl groups.
Propiedades
Número CAS |
3073-92-5 |
|---|---|
Fórmula molecular |
C7H16O |
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
1-propoxybutane |
InChI |
InChI=1S/C7H16O/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3 |
Clave InChI |
YGZQJYIITOMTMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)
![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)



![(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13822839.png)
![N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine](/img/structure/B13822842.png)


![3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B13822848.png)
![N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B13822850.png)
![N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide](/img/structure/B13822852.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13822862.png)
